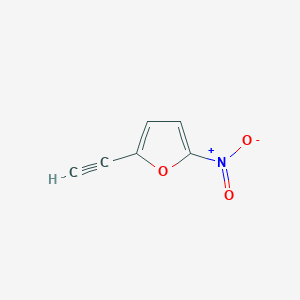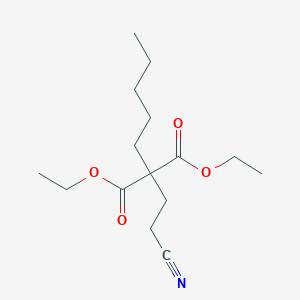![molecular formula C13H9Cl2N B102758 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine CAS No. 5330-37-0](/img/structure/B102758.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine, commonly known as DCEP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. DCEP has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of scientific research.
作用機序
DCEP exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. DCEP has been shown to selectively inhibit the activity of COX-2, an isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
DCEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response. In addition, DCEP has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
DCEP has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various processes. However, there are also limitations to the use of DCEP in lab experiments. It has been shown to exhibit toxicity at high doses, and its effects on human health are not fully understood.
将来の方向性
There are several future directions for the use of DCEP in scientific research. One area of interest is the development of new drugs that are based on the structure of DCEP. Another area of interest is the study of the effects of DCEP on different cell types and tissues. Additionally, the effects of DCEP on the immune system and its potential use in the treatment of autoimmune diseases are areas of interest for future research.
合成法
DCEP can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield DCEP. Another method involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as sodium hydride, followed by the addition of vinyl magnesium bromide to yield DCEP.
科学的研究の応用
DCEP has been widely used in scientific research as a tool to study the mechanism of action of various biochemical and physiological processes. It has been shown to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response.
特性
CAS番号 |
5330-37-0 |
|---|---|
分子式 |
C13H9Cl2N |
分子量 |
250.12 g/mol |
IUPAC名 |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-4-10(13(15)9-11)5-7-12-3-1-2-8-16-12/h1-9H/b7-5+ |
InChIキー |
RKOSAWWBEHBDKH-FNORWQNLSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
5330-37-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















